

Spectroscopic Profile of Benzyl Azide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **benzyl azide**, a key reagent in bioconjugation and click chemistry. The following sections present its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of **benzyl azide** provide characteristic signals that are invaluable for its identification and purity assessment.

¹H NMR Data

The proton NMR spectrum of **benzyl azide** is characterized by signals corresponding to the benzylic protons and the aromatic protons of the phenyl group.



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.42 - 7.28	m	5H	Phenyl protons (Ph-H) [1][2]
~4.35	S	2H	Benzylic protons (CH ₂)[2][3]

Note: The chemical shifts are typically reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard and are recorded in deuterated chloroform (CDCl₃). [3][4]

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the **benzyl azide** molecule.

Chemical Shift (δ) ppm	Assignment
~135.5	Phenyl carbon (quaternary, C-1)[1][2]
~129.0	Phenyl carbons (ortho, C-2, C-6)[1][2]
~128.5	Phenyl carbon (para, C-4)[1]
~128.3	Phenyl carbons (meta, C-3, C-5)[2]
~54.8	Benzylic carbon (CH ₂)[2][3]

Note: The ¹³C NMR spectra are also typically recorded in CDCl₃.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent and characteristic feature in the IR spectrum of **benzyl azide** is the strong absorption band corresponding to the asymmetric stretching vibration of the azide functional group.



Wavenumber (cm ^{−1})	Intensity	Assignment
~2090	Strong	Asymmetric stretch of the azide group (-N₃)[2]

Experimental Protocols

The spectroscopic data presented above are typically obtained through standardized procedures. Below are representative experimental protocols for the synthesis of **benzyl azide** and the acquisition of its NMR and IR spectra.

Synthesis of Benzyl Azide

Benzyl azide is commonly synthesized via a nucleophilic substitution reaction between a benzyl halide and sodium azide.[3]

Procedure:

- Benzyl bromide (1.0 equivalent) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[2]
- Sodium azide (1.5 equivalents) is added to the solution.
- The reaction mixture is stirred at room temperature overnight.[2]
- Upon completion of the reaction, water is added to the mixture.[2]
- The product is extracted with an organic solvent, such as diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield benzyl azide as a clear oil.[2]

NMR Spectroscopy

Instrumentation: NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer. [4]



Sample Preparation: A small amount of the **benzyl azide** sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[4]

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature.

IR Spectroscopy

Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. [4]

Sample Preparation: A thin film of the neat **benzyl azide** oil is placed between two sodium chloride (NaCl) plates.[4]

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Logical Workflow for Synthesis and Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis of **benzyl azide** and its subsequent characterization by NMR and IR spectroscopy.

Caption: Workflow for **Benzyl Azide** Synthesis and Analysis.

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